molecular formula C10H17NO3 B2825857 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid CAS No. 1526281-89-9

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid

Cat. No.: B2825857
CAS No.: 1526281-89-9
M. Wt: 199.25
InChI Key: LKIONVRLBNWWGZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS 1526281-89-9) is a specialized heterocyclic building block with a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol . This compound features a piperidine ring core that is substituted with a tert-butyl group on the nitrogen, a carboxylic acid at the 3-position, and a ketone at the 2-position . Its molecular structure makes it a valuable intermediate in modern organic and medicinal chemistry research, particularly for the synthesis of more complex, functionalized molecules . Heterocyclic amino acids like this piperidine derivative are of significant importance in drug discovery, serving as crucial scaffolds for the preparation of heterocyclic systems and peptides . For instance, related piperidine-3-carboxylic acids (nipecotic acid) are known as potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake, and serve as building blocks for pharmaceuticals such as the antiepileptic drug tiagabine . Researchers can utilize this acid in condensation reactions and as a precursor for further functionalization, such as conversion to β-keto esters for the synthesis of novel heterocyclic compounds like pyrazole carboxylates, which are explored as chiral building blocks in diversity-oriented synthesis for DNA-encoded libraries . This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1-tert-butyl-2-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIONVRLBNWWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural features and properties of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Boc at N1, oxo at C2 C11H17NO4 ~245 (estimated) Reactive ketone at C2; Boc protection enhances stability
3-Oxopiperidine-1-carboxylic acid tert-butyl ester Boc at N1, oxo at C3 C10H17NO3 199.25 Oxo at C3; lower molecular weight; XLogP3 = 1
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid Boc at N1, F at C3 C11H18FNO4 247.26 Fluorine enhances electronegativity; increased lipophilicity (logP ~1.2)
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid Boc at N1, cyclopropane at C3 C14H23NO4 269.34 Conformationally rigid due to cyclopropane; pKa = 4.78
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic acid Boc at N1, 4-chlorobenzyl at C3 C19H25ClNO4 ~374.86 Aromatic chlorobenzyl group increases steric bulk and lipophilicity

Physicochemical Properties and Reactivity

  • Reactivity of the Oxo Group : The ketone at C2 in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in reductive amination or Grignard reactions). In contrast, compounds with oxo at C3 (e.g., 3-oxopiperidine-1-carboxylic acid tert-butyl ester) exhibit reduced steric hindrance, favoring different reaction pathways .
  • Lipophilicity : Fluorinated derivatives (e.g., 3-fluoropiperidine analog) show higher logP values (~1.2) compared to the target compound (~0.8 estimated), impacting membrane permeability in drug design .
  • Conformational Effects: The cyclopropane-containing analog (C14H23NO4) introduces rigidity, which may restrict binding to biological targets compared to the more flexible target compound .

Biological Activity

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and industry.

This compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of bases like triethylamine in organic solvents such as dichloromethane to optimize yield and purity.

Synthesis Overview

Step Reagents Conditions Yield
1Piperidine derivative + tert-butyl chloroformateOrganic solvent (e.g., dichloromethane), low temperatureHigh

Biological Activity

The biological activity of this compound primarily stems from its role as a precursor for synthesizing biologically active compounds. It has been evaluated for various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit considerable antimicrobial effects, especially against Gram-positive bacteria. For instance, certain synthesized derivatives have shown minimum inhibitory concentrations (MIC) ranging from <0.008 to 32 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound possess cytotoxic effects against cancer cell lines. For example, derivatives were tested against HL-60 leukemia cells, showing IC50 values indicative of moderate antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may function as a ligand that binds to enzymes or receptors, modulating their activity and influencing cellular processes such as apoptosis or microbial growth inhibition.

Case Studies

Several studies have investigated the biological activities of compounds derived from this compound:

  • Antimycobacterial Activity : A study reported that derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .
  • Anticancer Studies : In a series of experiments, derivatives were tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity. Notably, some compounds demonstrated enhanced potency compared to established chemotherapeutics .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other piperidine derivatives. Below is a comparison table highlighting its properties relative to similar compounds:

Compound Biological Activity Notable Features
This compoundAntimicrobial, AnticancerUnique substitution pattern
1-tert-butyl-3-methyl-4-oxopiperidineModerate antibacterialLess potent than the target compound
tert-butyl 4-(azidomethyl)piperidineLimited activity reportedUsed in specialty chemical applications

Q & A

Q. What are the critical parameters for synthesizing 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid?

Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
  • Controlled oxidation at the 2-position of the piperidine ring to form the oxo group, often employing oxidizing agents like KMnO₄ or RuO₄ under acidic conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, while purification via column chromatography ensures high purity (>98%) .
  • Temperature control : Reactions are typically conducted at 0–25°C to avoid decomposition .

Q. How is the compound characterized to confirm structural integrity?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid resonance .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 305.37) confirm molecular weight .
  • Infrared Spectroscopy (IR) : Bands at ~1700 cm⁻¹ (C=O stretch for carboxylic acid and Boc group) and ~1650 cm⁻¹ (oxopiperidine) .

Q. What safety precautions are required during handling?

  • Acute toxicity : Classified as Category 4 (oral, dermal, inhalation), requiring PPE (gloves, goggles, lab coat) .
  • Storage : Stable at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .
  • Disposal : Use licensed waste management services for contaminated solvents or unused product .

Advanced Research Questions

Q. How can structural modifications enhance pharmacological activity?

  • Functional group tuning : Substituting the phenyl group (e.g., with trifluoromethyl) increases metabolic stability and target affinity .
  • Stereochemical control : The (3S,4R) configuration (as in CAS 652971-20-5) improves binding to enzymes like proteases or kinases .
  • Carboxylic acid derivatization : Conversion to esters or amides modulates bioavailability and blood-brain barrier penetration .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., de-Boc derivatives) can skew assays. Use HPLC purity data (>98%) and orthogonal assays (e.g., SPR vs. cell-based) .
  • Assay conditions : pH-dependent solubility (pKa ~4.5 for the carboxylic acid) affects in vitro activity. Buffer optimization (e.g., PBS at pH 7.4) is critical .

Q. What are the stability challenges under non-ambient conditions?

  • Thermal degradation : Above 40°C, the Boc group decomposes, releasing CO₂ and forming piperidine intermediates. Monitor via TGA/DSC .
  • Photolytic degradation : UV exposure (λ < 300 nm) cleaves the oxopiperidine ring. Store in amber vials .

Key Research Gaps

  • Ecotoxicity : No data on biodegradability or bioaccumulation .
  • In vivo pharmacokinetics : Limited studies on metabolite identification .

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